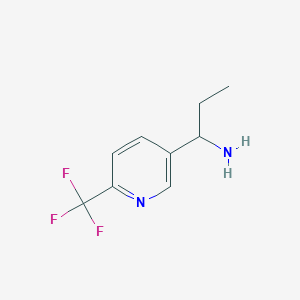

1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-2-7(13)6-3-4-8(14-5-6)9(10,11)12/h3-5,7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZILYXMAYJUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine generally follows these key steps:

Trifluoromethylation of Pyridine Ring : The trifluoromethyl group is introduced onto the pyridine ring at the 6-position using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. This step typically requires a base and is performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Attachment of Propan-1-amine Chain : After trifluoromethylation, the propanamine side chain is introduced, often through nucleophilic substitution or reductive amination reactions involving appropriate precursors.

Reaction Conditions : The reactions are conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 25–100 °C), depending on the reagents and catalysts used.

Catalysts and Bases : Palladium-based catalysts (e.g., XPhos Pd G2) and bases such as potassium phosphate (K3PO4) are commonly employed to facilitate cross-coupling and substitution reactions.

Solvents : Common solvents include dioxane, water mixtures, acetonitrile, DMF, and tetrahydrofuran (THF).

Industrial Production Methods

Continuous Flow Reactors : For large-scale synthesis, continuous flow reactors are utilized to maintain consistent reaction conditions, improve safety, and scale up production efficiently.

Catalyst Optimization : Catalysts and reaction parameters are optimized to maximize yield and purity, reduce side reactions, and improve cost-effectiveness.

Purification : Industrial processes employ chromatographic techniques and crystallization to achieve high purity of the final compound.

Detailed Laboratory Synthesis Example

A representative laboratory synthesis involves the following:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Chloropicolinic acid, XPhos Pd G2 catalyst, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, K3PO4, dioxane/water, 80 °C | Palladium-catalyzed cross-coupling to form a substituted picolinic acid intermediate |

| 2 | Trifluoromethylation reagent (e.g., CF3I), base, acetonitrile or DMF, room to elevated temperature | Introduction of trifluoromethyl group at the 6-position of pyridine ring |

| 3 | Reductive amination or nucleophilic substitution with propan-1-amine precursors, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), room temperature | Attachment of propan-1-amine side chain to the trifluoromethylated pyridine |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra are recorded at 500 MHz to confirm the structure and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to monitor reaction progress and verify molecular weight.

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and exact mass.

Purity Assessment : Compounds are purified to ≥95% purity, verified by LC-MS and HPLC.

Reaction Mechanism Highlights

Trifluoromethylation : Involves nucleophilic or radical substitution mechanisms depending on the reagent, facilitated by base and catalyst.

Reductive Amination : The aldehyde or ketone intermediate reacts with propan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride to form the amine linkage.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Trifluoromethylation reagent | CF3I, trifluoromethyl sulfonates | Requires base and catalyst |

| Catalyst | XPhos Pd G2, RuPhos Pd G2 | Palladium-based catalysts for cross-coupling |

| Base | K3PO4, triethylamine (TEA) | Neutralizes acids, facilitates reaction |

| Solvent | Acetonitrile, DMF, dioxane/water | Polar aprotic solvents preferred |

| Temperature | 25–100 °C | Adjusted based on step and reagents |

| Reducing agent | Sodium triacetoxyborohydride (STAB), lithium aluminum hydride | For reductive amination or reduction steps |

| Purification | Flash chromatography, preparative HPLC | Ensures ≥95% purity |

Research Findings and Notes

The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, impacting its reactivity and biological activity.

The position of the trifluoromethyl group (at the 6-position on the pyridine ring) influences the chemical behavior compared to isomeric analogs.

The synthetic methods are adaptable for scale-up with continuous flow technology, improving safety and efficiency.

The compound’s synthesis is well-documented in medicinal chemistry contexts, often as an intermediate for biologically active molecules.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine

- Molecular Formula : C₉H₁₁F₃N₂

- Molecular Weight : 204.20 g/mol

- CAS Registry Number : 1270424-42-4

- Structure : The compound consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a propan-1-amine side chain at the 3-position.

Physicochemical Properties :

- Purity : ≥95% (as per commercial specifications) .

- Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Table 1: Structural and Functional Comparison

Key Research Findings :

Trifluoromethyl vs. Fluorine Substituents :

- The -CF₃ group in This compound significantly increases lipophilicity (logP ~2.5) compared to the -F substituent in 1-(6-Fluoropyridin-3-yl)ethan-1-amine (logP ~1.2), enhancing membrane permeability .

- -CF₃ also improves metabolic stability by resisting oxidative degradation, a common issue with -F substituents .

Heterocyclic Modifications: Replacement of pyridine with thiophene (as in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) alters electronic properties, reducing aromatic π-π stacking but introducing sulfur-based hydrogen bonding .

Applications in Drug Development :

- The target compound is frequently incorporated into larger pharmacophores, such as in Example 148 of EP 4 374 877 A2, where it forms part of a pyrrolo[1,2-b]pyridazine carboxamide with antimalarial activity .

- In contrast, 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine was discontinued commercially, likely due to synthetic challenges or insufficient bioactivity .

Biologische Aktivität

1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound has the following molecular structure:

- Chemical Formula : C10H12F3N

- Molecular Weight : 201.21 g/mol

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The trifluoromethyl group enhances its ability to interact with biological membranes, potentially affecting cellular signaling pathways.

Target Receptors

Research indicates that similar compounds interact with various targets including:

- G-protein coupled receptors (GPCRs)

- Enzymes involved in metabolic pathways

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing a trifluoromethyl group. For instance, derivatives have shown selective activity against Chlamydia trachomatis, a common sexually transmitted infection.

Table 1: Antimicrobial Activity Against Chlamydia trachomatis

| Compound | Concentration (μg/mL) | Activity Level |

|---|---|---|

| This compound | 50 | Complete eradication |

| Control (Penicillin) | 5 | Moderate activity |

| Control (Spectinomycin) | 128 | Low activity |

The compound demonstrated complete eradication of infectious progeny at concentrations as low as 50 μg/mL, suggesting a potent effect on bacterial growth inhibition without affecting host cell viability .

Cytotoxicity Studies

While assessing the cytotoxicity of this compound, it was found to exhibit mild toxicity towards mammalian cell lines, indicating a need for further optimization to enhance selectivity and reduce off-target effects.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HEK293 | >100 | Low toxicity |

| A549 (Lung Cancer) | 30 | Moderate toxicity |

| HCT116 (Colon Cancer) | 25 | Significant toxicity |

Study on Structure-Activity Relationship (SAR)

A study evaluating the SAR of similar trifluoromethyl-pyridine derivatives revealed that the presence of electron-withdrawing groups significantly enhances biological activity. Compounds lacking such substituents were found to be inactive, underscoring the importance of molecular design in drug development .

In Vivo Studies

In vivo assessments indicated that this compound could effectively reduce infection rates in models infected with C. trachomatis. The treatment not only reduced bacterial load but also exhibited favorable pharmacokinetic properties, suggesting potential for therapeutic use .

Q & A

Q. What are the key synthetic methodologies for preparing 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine, and how can reaction conditions be optimized?

The synthesis often involves coupling reactions between trifluoromethylpyridine derivatives and propan-1-amine precursors. For example, multi-step protocols may include:

- Amide coupling : Reacting activated carboxylic acid intermediates (e.g., 6-(trifluoromethyl)pyridine-3-carboxylic acid) with propan-1-amine derivatives under conditions similar to those described in EP 4 374 877 A2, using coupling agents like HATU or EDCI .

- Purification : HPLC or column chromatography (e.g., silica gel) is critical for isolating the amine product, as trifluoromethyl groups can complicate crystallization .

- Optimization : Yield improvements rely on controlling reaction temperature (e.g., 0–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of coupling agents .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the amine’s structure. For example, the trifluoromethyl group ( ~120–125 ppm in F NMR) and pyridine protons ( 8.2–9.0 ppm in H NMR) are key diagnostic signals .

- Mass Spectrometry (ESI-MS) : Expected molecular ion peaks (e.g., m/z 245 [M+H]) and fragmentation patterns help verify purity .

- HPLC : Retention times under standardized conditions (e.g., TFA-modified mobile phases) assess purity, as seen in EP 4 374 877 A2 (retention time: 1.32 min) .

Q. What safety protocols are recommended for handling this amine in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as amines can be irritants .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .

- Storage : Keep the compound in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Example : If H NMR shows unexpected splitting patterns, employ 2D techniques (e.g., COSY, HSQC) to distinguish between rotational isomers or proton exchange effects caused by the trifluoromethyl group .

- High-Resolution MS : Use HRMS to differentiate isobaric impurities (e.g., trifluoromethyl vs. pentafluorophenyl derivatives) .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(6-(difluoromethyl)pyridin-3-yl)propan-1-amine) to identify consistent spectral trends .

Q. What computational tools can predict the compound’s reactivity or stability under varying conditions?

- DFT Calculations : Model the electron-withdrawing effects of the trifluoromethyl group on the pyridine ring’s electrophilicity, which influences nucleophilic substitution reactions .

- ADMET Prediction : Software like ACD/Labs Percepta can estimate solubility and metabolic stability, guiding formulation strategies .

- Degradation Studies : Simulate hydrolytic pathways (e.g., acid/base-catalyzed decomposition) to identify labile bonds (e.g., amine-protonated intermediates) .

Q. How can synthetic byproducts or impurities be systematically identified and minimized?

- LC-MS Monitoring : Track side products (e.g., dimerization or oxidation byproducts) during coupling reactions. For example, EP 4 374 877 A2 reports LCMS data (m/z 754 [M+H]) to validate product identity .

- DoE (Design of Experiments) : Vary parameters like pH, temperature, and catalyst loading to map impurity profiles and optimize conditions .

- Chiral Chromatography : Resolve enantiomeric impurities if stereocenters are introduced during synthesis (e.g., via asymmetric catalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.